N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15345266
Molecular Formula: C19H18ClNO3
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H18ClNO3 |
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Molecular Weight | 343.8 g/mol |
IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
Standard InChI | InChI=1S/C19H18ClNO3/c1-3-12-4-6-17-15(8-12)13(11-24-17)9-19(22)21-16-10-14(20)5-7-18(16)23-2/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) |
Standard InChI Key | WDJVYXFNAZTRLT-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-Chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide features a benzofuran ring substituted with an ethyl group at the 5-position, linked via an acetamide bridge to a 5-chloro-2-methoxyphenyl moiety . The benzofuran system contributes aromaticity and planar rigidity, while the ethyl and methoxy groups enhance lipophilicity, potentially influencing membrane permeability and target binding. The chloro substituent introduces electronegativity, which may modulate electronic interactions with biological targets.
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 880396-55-4 | |
Molecular Formula | ||
Molecular Weight | 343.8 g/mol | |
Density | Not Available | |
Boiling Point | Not Available |
Electronic and Steric Considerations
The methoxy group at the 2-position of the phenyl ring donates electron density through resonance, potentially stabilizing charge interactions in binding pockets. Conversely, the chloro substituent at the 5-position exerts an electron-withdrawing inductive effect, creating a polarized region that may facilitate hydrogen bonding or dipole-dipole interactions. The ethyl group on the benzofuran ring introduces steric bulk, which could influence conformational flexibility and substrate selectivity.
Synthesis and Analytical Characterization
Characterization Techniques
Modern analytical methods confirm the structure and purity of such compounds:
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Nuclear Magnetic Resonance (NMR): and NMR spectra verify proton environments and carbon frameworks, respectively. The methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm.
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Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 343.8, consistent with the molecular formula .
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High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying impurities.
Pharmacological Profile and Hypothesized Mechanisms
Anti-Inflammatory Activity
Structural analogs with acetamide linkages demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis. The ethylbenzofuran moiety may interact with hydrophobic pockets in COX-2, while the methoxyphenyl group could stabilize enzyme-substrate complexes via π-π stacking.
Anticancer Properties
Thiadiazole-containing acetamides induce apoptosis in cancer cells by modulating Bcl-2 family proteins. While this compound lacks a thiadiazole ring, its benzofuran core may intercalate DNA or inhibit topoisomerase II, warranting further investigation.
Future Research Directions
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Target Identification: Proteomic studies to map interactions with biological macromolecules.
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Structure-Activity Relationship (SAR): Systematic modification of substituents to optimize potency and reduce toxicity.
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In Vivo Efficacy Models: Evaluation in murine models of inflammation or xenograft tumors.
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